This compound can be classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). It has been studied for its synthetic routes and biological properties, particularly in relation to its antibacterial and anti-inflammatory activities. The compound's designation as (S)- indicates its specific stereochemistry, which is crucial for its biological activity.
The synthesis of (S)-2-(Isochroman-1-yl)acetic acid typically involves several key steps:
For example, one method involves using a multicopper oxidase in combination with hydrogen peroxide to facilitate oxidative cyclization reactions that yield isochroman derivatives .
(S)-2-(Isochroman-1-yl)acetic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for (S)-2-(Isochroman-1-yl)acetic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, it may inhibit certain pathways related to inflammation or bacterial growth by binding to active sites on target proteins, thereby altering their function.
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria, suggesting that (S)-2-(Isochroman-1-yl)acetic acid may share these properties .
(S)-2-(Isochroman-1-yl)acetic acid exhibits several notable physical and chemical properties:
The presence of both hydrophobic (isochroman) and hydrophilic (carboxylic acid) groups contributes to its solubility profile, making it suitable for various applications in medicinal chemistry.
(S)-2-(Isochroman-1-yl)acetic acid has potential applications in several fields:
(S)-2-(Isochroman-1-yl)acetic acid is systematically identified through several nomenclature systems:
Table 1: Nomenclature and Identifiers of (S)-2-(Isochroman-1-yl)acetic Acid
Nomenclature System | Designation |
---|---|
IUPAC Name | (1S)-3,4-Dihydro-1H-2-benzopyran-1-acetic acid |
Common Synonym | (S)-2-(Isochroman-1-yl)acetic acid |
CAS Number (S-enantiomer) | 170856-84-5 |
CAS Number (racemate) | 22901-11-7 |
Molecular Formula | C₁₁H₁₂O₃ |
SMILES Notation | O=C(O)C[C@@H]1OCCC2=C1C=CC=C2 |
InChIKey | CTZWEXAQFFYMQD-JTQLQIEISA-N |
The molecular structure comprises a benzene ring fused to a six-membered oxygen-containing heterocycle in the 3,4-dihydro state, with an acetic acid moiety attached at the chiral C1 position. The absolute configuration at C1 is designated (S), creating a stereogenic center that influences the compound's spatial orientation and reactivity. Crystallographic analysis reveals that the isochroman ring typically adopts a half-chair conformation, with the acetic acid substituent occupying an equatorial position relative to the heterocyclic ring. The carboxylic acid group enables hydrogen bonding interactions with a calculated TPSA of 46.53 Ų, while the aromatic system contributes significant lipophilicity (calculated LogP = 1.7751). These complementary properties create a balanced amphiphilic character that enhances the molecule's utility in both biological and synthetic contexts [1] [2] [3].
Table 2: Calculated Physicochemical Parameters
Parameter | Value | Calculation Method |
---|---|---|
Molecular Weight | 192.21 g/mol | Monoisotopic mass |
Topological Polar Surface Area | 46.53 Ų | TPSA |
Partition Coefficient (LogP) | 1.7751 | XLogP3 |
Hydrogen Bond Donors | 1 | - |
Hydrogen Bond Acceptors | 3 | - |
Rotatable Bonds | 2 | - |
The discovery trajectory of (S)-2-(Isochroman-1-yl)acetic acid reveals its synthetic origin rather than isolation from natural sources. First reported in the chemical literature during the 1990s, this compound emerged from systematic investigations into isochroman derivatives as privileged scaffolds in medicinal chemistry. Unlike simpler isochromans that occasionally appear as natural product substructures, the acetic acid-functionalized chiral variant resulted from targeted synthetic efforts to create enantiopure building blocks for pharmaceutical development. The initial synthetic routes employed resolution techniques rather than asymmetric synthesis, utilizing chiral auxiliaries or chromatography on chiral stationary phases to obtain the pure (S)-enantiomer [1] [3] [8].
The compound occupies a specialized niche within isochroman chemistry, distinguished from its natural product relatives by the presence of the acetic acid functional group. While simple isochromans occur as structural elements in various natural products like vernopandulin A and related terpenoids, the specific chiral acetic acid derivative appears exclusively as a synthetic construct. This distinction positions (S)-2-(Isochroman-1-yl)acetic acid as a human-designed molecular entity rather than a natural isolate, developed specifically to exploit the pharmacological advantages offered by the isochroman scaffold while incorporating a handle for further chemical modification [6] [8].
(S)-2-(Isochroman-1-yl)acetic acid has garnered substantial attention in pharmaceutical research due to its dual functionality as a conformationally constrained building block with defined stereochemistry. The isochroman core provides structural rigidity that mimics natural product architectures, while the acetic acid moiety serves as a versatile handle for amide bond formation or further derivatization. Patent literature indicates applications in developing central nervous system agents where the chiral isochroman framework interacts selectively with neurological targets, though specific therapeutic indications remain proprietary [9].
In synthetic methodology, this compound enables stereoselective transformations through several key pathways:
The molecule's reactivity profile demonstrates orthogonal functionality: the aromatic ring undergoes electrophilic substitution at C5-C8 positions, while the carboxylic acid participates in standard carboxylate chemistry. The chiral center remains configurationally stable under physiological conditions but may epimerize under strong basic conditions (pH > 10). Recent applications include its use in gold-catalyzed cyclizations for preparing tetracyclic isochromanones and in ruthenium-catalyzed intramolecular cyclizations that achieve high stereocontrol (97-99% ee). These transformations underscore the compound's utility in accessing structurally complex, enantioenriched targets for drug discovery programs [6] [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1